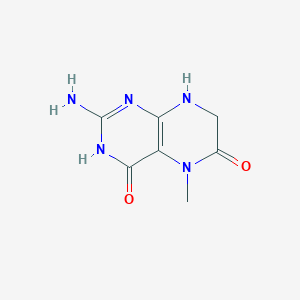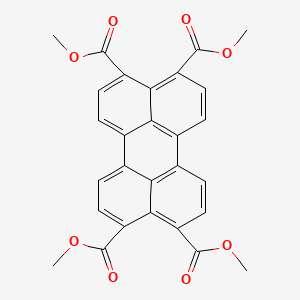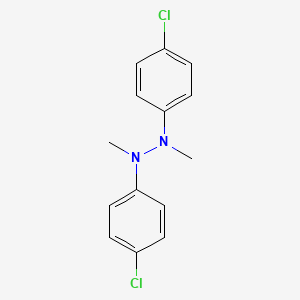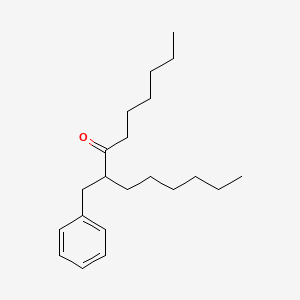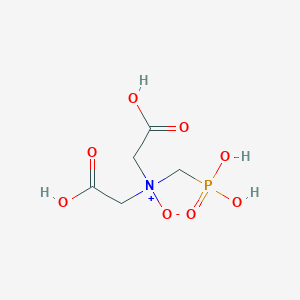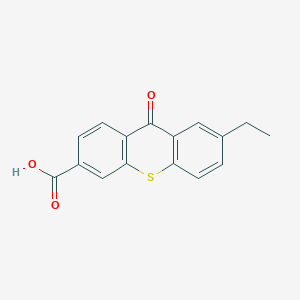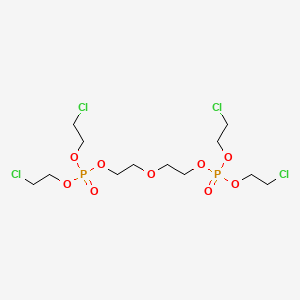
2'-Deoxy-6-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-6-methyluridine is a nucleoside analog, which means it is a modified version of a nucleoside, a fundamental building block of nucleic acids like DNA and RNA. This compound is characterized by the presence of a deoxyribose sugar moiety and a methyl group attached to the uracil base. Nucleoside analogs are widely studied for their potential therapeutic applications, particularly in antiviral and anticancer treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-6-methyluridine typically involves the protection of the ribose moiety followed by the introduction of the methyl group at the 6-position of the uracil base. One common method starts with the protection of the hydroxyl groups of ribose, followed by the formation of the glycosidic bond with a protected uracil derivative. The final steps involve deprotection to yield the target compound .
Industrial Production Methods
Industrial production methods for nucleoside analogs like 2’-Deoxy-6-methyluridine often involve large-scale synthesis techniques that optimize yield and reduce the number of reaction steps. These methods may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-6-methyluridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the uracil base.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: This reaction can replace the methyl group or other substituents on the uracil base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxyl group, while substitution reactions can introduce various functional groups onto the uracil base .
Aplicaciones Científicas De Investigación
2’-Deoxy-6-methyluridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Medicine: It is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of nucleoside-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-6-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. This compound can inhibit enzymes involved in nucleic acid synthesis, leading to chain termination or the formation of defective nucleic acids. It can also induce mutations during replication and transcription, which can be lethal to viruses and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’,2’-difluoro-5-halouridine: Known for its antiviral activity.
2’-Amino-2’-deoxycytidine: Exhibits cytotoxic activity against cancer cells.
2’-Azido-2’-deoxycytidine: Used as an antiviral and anticancer agent.
Uniqueness
2’-Deoxy-6-methyluridine is unique due to its specific structural modifications, which confer distinct biological activities. Its methyl group at the 6-position of the uracil base differentiates it from other nucleoside analogs and contributes to its specific mechanism of action and therapeutic potential .
Propiedades
Número CAS |
42188-37-4 |
|---|---|
Fórmula molecular |
C10H14N2O5 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-8(15)11-10(16)12(5)9-3-6(14)7(4-13)17-9/h2,6-7,9,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 |
Clave InChI |
CXUAUJQBLHBYCG-LKEWCRSYSA-N |
SMILES isomérico |
CC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
CC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




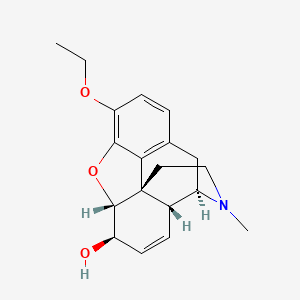
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
